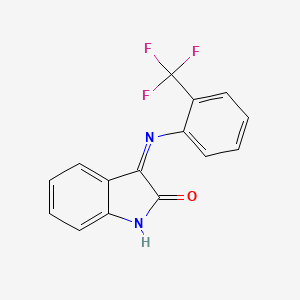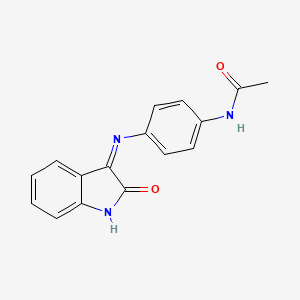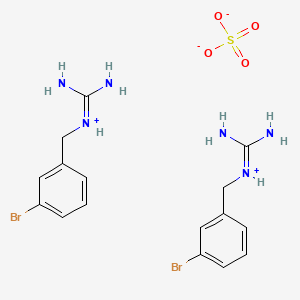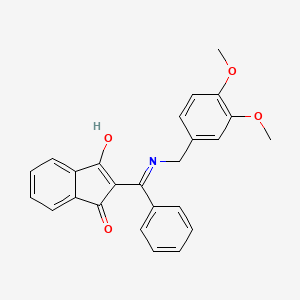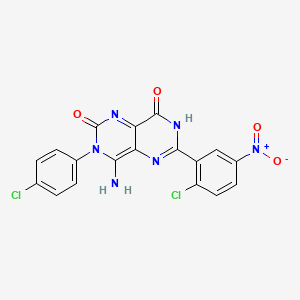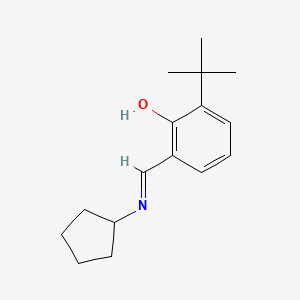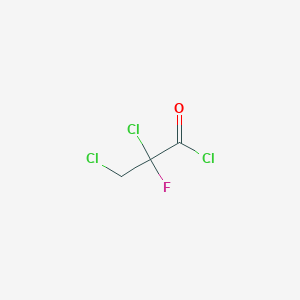
2,3-Dichloro-2-fluoropropanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-2-fluoropropanoyl chloride is a chemical compound with the molecular formula C3H2Cl3FO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both chlorine and fluorine atoms, making it a valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-fluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride. One common method includes the reaction of propanoyl chloride with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: 2,3-Dichloro-2-fluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2,3-dichloro-2-fluoropropanoic acid.
Reduction: It can be reduced to form 2,3-dichloro-2-fluoropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions with the use of a base such as triethylamine.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 2,3-dichloro-2-fluoropropanoic acid.
Reduction: The major product is 2,3-dichloro-2-fluoropropanol
科学研究应用
2,3-Dichloro-2-fluoropropanoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying their structure and function.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,3-Dichloro-2-fluoropropanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .
相似化合物的比较
2,3-Dichloropropionyl chloride: Similar in structure but lacks the fluorine atom.
2,2-Dichloro-3,3,3-trifluoropropionic acid: Contains additional fluorine atoms, making it more reactive.
2,3-Difluorobenzoyl chloride: Contains a benzoyl group instead of a propanoyl group.
Uniqueness: 2,3-Dichloro-2-fluoropropanoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the same carbon, which imparts distinct reactivity patterns compared to its analogs. This makes it a versatile reagent in organic synthesis .
属性
IUPAC Name |
2,3-dichloro-2-fluoropropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3FO/c4-1-3(6,7)2(5)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFGEYUDKRFGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)Cl)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
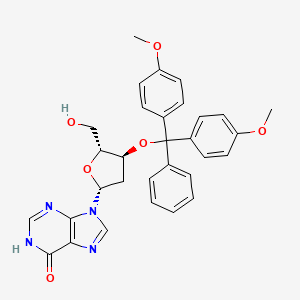
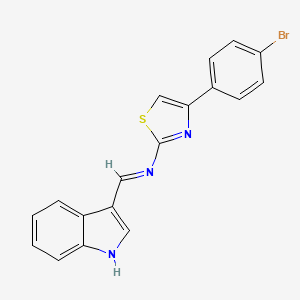
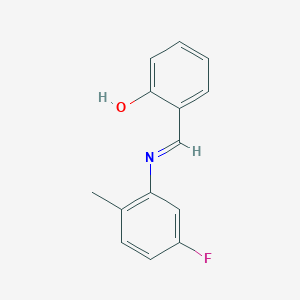
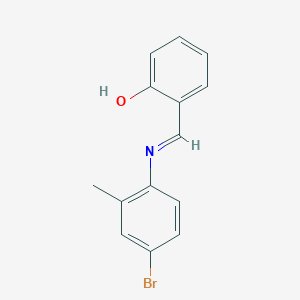
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
